molecular formula C20H22N4O4S B4962224 4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4962224
M. Wt: 414.5 g/mol
InChI Key: YNLBYABAETZEHN-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MNPA and is a member of the benzamide family of compounds.

Scientific Research Applications

MNPA has been studied for its potential applications in various areas of scientific research. One of the most promising applications of MNPA is in the field of cancer research. MNPA has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. MNPA has been shown to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C. In addition, MNPA has been shown to inhibit the activation of several signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
MNPA has been shown to have several biochemical and physiological effects. In vitro studies have shown that MNPA has potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MNPA is its potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases. However, one of the limitations of MNPA is its potential toxicity, which needs to be further investigated in animal models.

Future Directions

There are several future directions for the research on MNPA. One of the most important areas of research is the development of more potent and selective analogs of MNPA for the treatment of cancer and inflammatory diseases. In addition, the potential toxicity of MNPA needs to be further investigated in animal models. Finally, the mechanism of action of MNPA needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, MNPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. In addition, MNPA has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases. There are several future directions for the research on MNPA, including the development of more potent and selective analogs, investigation of its potential toxicity, and further elucidation of its mechanism of action.

Synthesis Methods

The synthesis of MNPA involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form 4-methoxy-3-nitrobenzoyl chloride. This intermediate is then reacted with 4-(1-piperidinyl)aniline to form the final product, MNPA. The synthesis method for MNPA is well established and has been described in detail in the literature.

properties

IUPAC Name

4-methoxy-3-nitro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c1-28-18-10-5-14(13-17(18)24(26)27)19(25)22-20(29)21-15-6-8-16(9-7-15)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H2,21,22,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLBYABAETZEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-nitro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide

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